

Physical and chemical properties of furfuryl pentanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Furfuryl pentanoate*

Cat. No.: *B1582700*

[Get Quote](#)

An In-depth Technical Guide to **Furfuryl Pentanoate**: Properties, Reactivity, and Applications

Introduction

Furfuryl pentanoate, also known by synonyms such as furfuryl valerate, is a fatty acid ester that holds a significant position in the chemical industry, particularly within the flavor and fragrance sectors.^{[1][2]} This organic compound is characterized by a furan ring attached to a pentanoate ester group, a structure that imparts its distinct sensory characteristics.^{[2][3]} As a synthetic flavoring agent, it is valued for its unique organoleptic profile, described as having fatty, green, and sweet overripe fruit notes.^{[3][4]}

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of **furfuryl pentanoate**. It delves into its molecular structure, spectroscopic data, chemical reactivity, synthesis protocols, and applications, grounded in authoritative scientific data to ensure accuracy and trustworthiness.

Chemical Identity and Molecular Structure

Furfuryl pentanoate is systematically identified by its IUPAC name, furan-2-ylmethyl pentanoate.^[4] Its unique chemical identity is cataloged under CAS Registry Number 36701-01-6.^{[3][5]} The compound's molecular formula is $C_{10}H_{14}O_3$, and it has a molecular weight of approximately 182.22 g/mol .^{[3][4]}

Key Identifiers:

- IUPAC Name: furan-2-ylmethyl pentanoate[4]
- CAS Number: 36701-01-6[3]
- Molecular Formula: C₁₀H₁₄O₃[4]
- Molecular Weight: 182.22 g/mol [3]
- Synonyms: Furfuryl valerate, 2-**Furfuryl pentanoate**, Pentanoic acid, 2-furanylmethyl ester[1][4]

Caption: Chemical structure of **furfuryl pentanoate** (C₁₀H₁₄O₃).

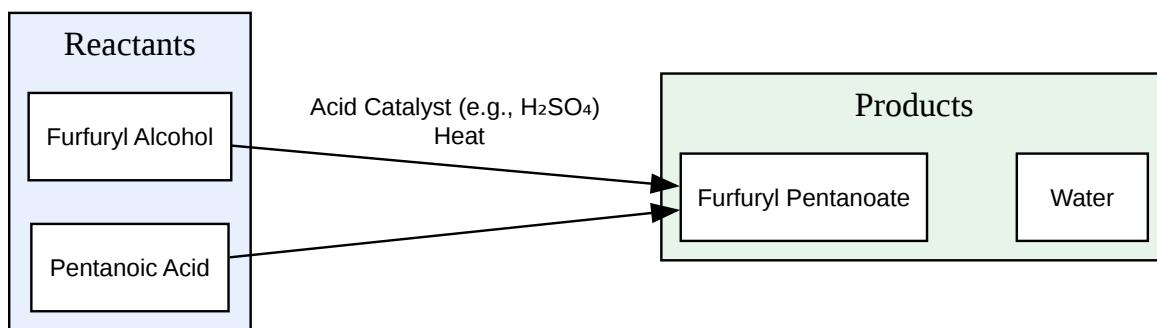
Physical and Chemical Properties

The physicochemical properties of **furfuryl pentanoate** are crucial for its application, storage, and handling. It is typically a colorless to pale yellow, oily liquid.[4][6] A summary of its key properties is presented below.

Property	Value	Source(s)
Appearance	Colourless oily liquid	[4]
Odor	Sweet overripe fruit, fatty, green	[3][4]
Boiling Point	82-83 °C at 1.00 mm Hg; 228-229 °C at 760 mm Hg	[3][4][6]
Density	1.024 - 1.031 g/mL at 25 °C	[3][4]
Refractive Index	1.457 - 1.462 at 20 °C	[3][4]
Solubility	Insoluble in water; Soluble in alcohol	[4][6][7]
Flash Point	98 °C (208.4 °F) - closed cup	[3][6]
Vapor Density	6.2 (Air = 1)	[6]
logP (o/w)	2.513 - 2.631 (estimated)	[6][8]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of chemical compounds. For **furfuryl pentanoate**, various spectroscopic data are available from commercial suppliers and public databases.


- **¹H NMR Spectra:** Proton Nuclear Magnetic Resonance (¹H NMR) data are available, providing detailed information about the hydrogen atom environment in the molecule.[4]
- **Mass Spectrometry (GC-MS):** Gas Chromatography-Mass Spectrometry data confirm the molecular weight and fragmentation pattern, which is essential for identification.[4][9] The mass spectrum typically shows a prominent peak for the furfuryl cation (m/z 81).[4]
- **Infrared (IR) Spectra:** IR spectroscopy data reveal the presence of key functional groups, such as the ester carbonyl (C=O) and the furan ring vibrations.[4]

These spectral datasets are available for reference from sources like Sigma-Aldrich and the NIST Chemistry WebBook.[4][9]

Chemical Reactivity and Synthesis

Synthesis

Furfuryl pentanoate is a synthetic compound, typically produced through the esterification of furfuryl alcohol with pentanoic acid (valeric acid).^{[1][3]} This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

[Click to download full resolution via product page](#)

Caption: Synthesis of **furfuryl pentanoate** via Fischer esterification.

Reactivity

The reactivity of **furfuryl pentanoate** is governed by its two main functional components: the ester group and the furan ring.

- **Hydrolysis:** As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the ester bond to yield the parent compounds: furfuryl alcohol and pentanoic acid.
- **Hydrogenation:** The furan ring can undergo catalytic hydrogenation. This reaction would saturate the furan ring, converting it to a tetrahydrofuran ring, thus forming tetrahydro**furfuryl pentanoate**. This is a common transformation for furan derivatives.^{[10][11]}
- **Degradation:** The compound can discolor during storage, indicating some level of instability. ^[12] Therefore, it is recommended to store it in a cool, dry place, protected from heat and

light to minimize degradation.^[6] The furan ring, in general, can be sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening reactions.^[13]

Industrial and Research Applications

The primary application of **furfuryl pentanoate** is driven by its distinct sensory properties.

- Flavoring Agent: It is widely used as a flavoring agent in the food and beverage industry to impart fruity and green notes to products like baked goods, beverages, and confectionery.^[1] ^[6]
- Fragrance Component: In the fragrance industry, its sweet, fruity character allows it to blend with other aromatic compounds, adding warmth and complexity to perfumes and personal care products.^{[3][14]}
- Biochemical Research: **Furfuryl pentanoate** also serves as a biochemical reagent for research purposes and can be a starting material or intermediate in the synthesis of more complex molecules.^[15]

Safety and Toxicology

From a safety perspective, **furfuryl pentanoate** is classified as harmful if swallowed.^[4] Standard safety precautions, such as wearing protective gloves and eye protection, are recommended during handling.^[3]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **furfuryl pentanoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".^{[16][17]} It is part of a group of furan-containing flavoring agents for which a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight was established.^[4] ^{[16][17]}

Illustrative Experimental Protocol: Synthesis of Furfuryl Pentanoate

To ensure trustworthiness and provide actionable insights, the following section details a standard laboratory procedure for the synthesis of **furfuryl pentanoate**. This protocol is self-

validating in its design, incorporating steps for reaction monitoring, purification, and confirmation of the product.

Objective: To synthesize **furfuryl pentanoate** from furfuryl alcohol and pentanoic acid via Fischer esterification.

Materials:

- Furfuryl alcohol
- Pentanoic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel

Methodology:

- **Reaction Setup:**
 - **Rationale:** A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction. This shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
 - Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
 - Charge the flask with furfuryl alcohol (e.g., 0.1 mol), pentanoic acid (e.g., 0.11 mol, a slight excess to drive the reaction), and toluene (approx. 100 mL).
- **Catalysis and Reflux:**

- Rationale: A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
 - Carefully add a few drops (e.g., 0.5 mL) of concentrated sulfuric acid to the mixture.
 - Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).
- Reaction Work-up and Neutralization:
- Rationale: The work-up procedure is designed to remove the acid catalyst and any unreacted pentanoic acid.
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
 - Water (to remove the bulk of the acid).
 - Saturated sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted pentanoic acid). Be cautious of CO₂ evolution.
 - Saturated brine solution (to reduce the solubility of the organic product in the aqueous layer and aid in phase separation).
- Drying and Solvent Removal:
- Rationale: Removal of residual water is crucial before distillation to prevent bumping and ensure product purity.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the toluene solvent using a rotary evaporator.
- Purification and Characterization:

- Rationale: Vacuum distillation is the preferred method for purifying high-boiling point liquids like **furfuryl pentanoate**, as it allows distillation at a lower temperature, preventing thermal decomposition.
- Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 82-83 °C at 1 mm Hg.^[4]
- Characterize the final product using techniques like ¹H NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.

This detailed protocol provides a robust and reproducible method for the synthesis of **furfuryl pentanoate**, reflecting the principles of scientific integrity and experimental causality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furfuryl pentanoate | 36701-01-6 [amp.chemicalbook.com]
- 2. Showing Compound Furfuryl pentanoate (FDB016857) - FooDB [foodb.ca]
- 3. Furfuryl pentanoate = 97 , FG 36701-01-6 [sigmaaldrich.com]
- 4. Furfuryl pentanoate | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. furfuryl valerate, 36701-01-6 [thegoodscentscompany.com]
- 7. furfuryl valerate [flavscents.com]
- 8. Furfuryl pentanoate (CAS 36701-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Furfuryl pentanoate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenation of Furfural to Cyclopentanone in Tert-Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al₂O₃ as Catalyst [mdpi.com]

- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Furfuryl pentanoate | Biochemical reagent | TargetMol [targetmol.com]
- 16. WHO | JECFA [apps.who.int]
- 17. JECFA Evaluations-FURFURYL PENTANOATE- [inchem.org]
- To cite this document: BenchChem. [Physical and chemical properties of furfuryl pentanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582700#physical-and-chemical-properties-of-furfuryl-pentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com